Metil Perfluoroamil Cetona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methyl Perfluoroamyl Ketone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is utilized in proteomics research due to its unique properties.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems.

Industry: It is used in the production of fire extinguishing compositions that do not harm the ozone layer and decompose easily

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl Perfluoroamyl Ketone can be synthesized through several methods:

Sulfuric Acid Cleavage: One common method involves the action of concentrated sulfuric acid on perfluoroacyl acetones while heating, with simultaneous distillation of the target product.

Grignard Reagents: Another method involves the reaction of alkyl Grignard reagents with perfluoroacids or their esters.

Oxidation of Alcohols: The oxidation of corresponding alcohols can also yield methyl perfluoroalkyl ketones.

Industrial Production Methods: Industrial production often utilizes the sulfuric acid cleavage method due to its simplicity and efficiency. The process involves heating perfluoroacyl acetones with concentrated sulfuric acid, leading to the cleavage of the C(O)-C bond and the formation of the desired ketone .

Types of Reactions:

Oxidation: Methyl Perfluoroamyl Ketone can undergo oxidation reactions, typically forming perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are frequently employed.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Nucleophilic Addition: Various addition products depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of Methyl Perfluoroamyl Ketone involves its interaction with various molecular targets:

Electrophilic Carbonyl Carbon: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.

Fluorine Atoms: The high electronegativity of fluorine atoms influences the reactivity of the compound, often enhancing its stability and resistance to degradation.

Comparación Con Compuestos Similares

- Methyl Perfluoropentyl Ketone

- Methyl Undecafluoroamyl Ketone

- Trifluoroacetone

Comparison: Methyl Perfluoroamyl Ketone is unique due to its high fluorine content, which imparts superior thermal stability and chemical resistance compared to other ketones. Its properties make it particularly valuable in applications requiring high stability and resistance to harsh conditions .

Actividad Biológica

Methyl Perfluoroamyl Ketone (MPFK) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl Perfluoroamyl Ketone is characterized by the presence of a perfluorinated chain, which significantly alters its physicochemical properties compared to non-fluorinated analogs. The fluorinated moiety enhances lipophilicity and stability, influencing its interaction with biological systems.

Biological Activity Overview

The biological activity of MPFK primarily revolves around its interactions with specific enzymes and cellular pathways. Key areas of research include:

- Protease Inhibition : MPFK has shown potential as an inhibitor of cysteine proteases, which are crucial in various biological processes including apoptosis and inflammation.

- Anticancer Activity : Studies suggest that MPFK may inhibit the proliferation of certain cancer cell lines by modulating proteolytic activity.

The mechanisms through which MPFK exerts its biological effects can be summarized as follows:

-

Enzyme Inhibition :

- MPFK selectively inhibits cysteine proteases such as Cathepsin B (Cat-B) and Cathepsin L (Cat-L). This inhibition can lead to reduced tumor invasiveness and metastasis in cancer models.

- The compound's electrophilic nature allows it to form covalent bonds with the active sites of these proteases, thereby blocking their activity.

-

Cell Signaling Modulation :

- MPFK may influence signaling pathways related to cell survival and apoptosis. For instance, it has been observed to affect the activation of caspases in T cells, which are critical for programmed cell death.

Table 1: Summary of Key Studies on MPFK

| Study | Model | Findings |

|---|---|---|

| Rasnick et al. (2020) | Arthritic rat model | Demonstrated significant reduction in inflammation and cartilage damage with MPFK treatment. |

| Shaw et al. (2020) | Human cancer cell lines | Showed that MPFK inhibits invasion of melanoma and mammary adenocarcinoma cells via Cat-L inhibition. |

| Eastman (1996) | Sprague-Dawley rats | No developmental abnormalities in offspring after maternal exposure to MPFK; however, behavioral changes were noted at high doses. |

Toxicological Profile

Despite its promising biological activities, understanding the toxicological profile of MPFK is crucial for evaluating its therapeutic potential:

- Inhalation Toxicity : Research indicates that high doses can lead to decreased activity and feed intake in animal models, suggesting potential neurotoxic effects at elevated exposure levels.

- Developmental Toxicity : Studies have shown no significant developmental abnormalities at lower exposure levels, but caution is advised due to observed behavioral changes at higher concentrations.

Propiedades

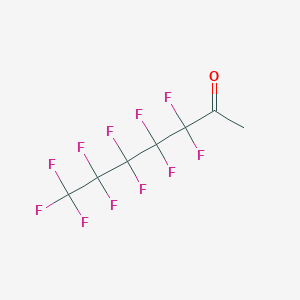

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOHFZECDUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578936 | |

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-07-8 | |

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Perfluoroamyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.